molecular formula C36H47N5O4 B1140607 Indinavir-d6 CAS No. 185897-02-3

Indinavir-d6

カタログ番号: B1140607
CAS番号: 185897-02-3
分子量: 619.8 g/mol
InChIキー: CBVCZFGXHXORBI-JYVVPHGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The preparation of indinavir-d6 involves the synthesis of indinavir followed by the incorporation of deuterium atoms. The synthetic route typically involves the following steps:

    Synthesis of the indinavir backbone: This involves the formation of the core structure of indinavir through a series of chemical reactions, including amide bond formation and cyclization.

    Incorporation of deuterium: Deuterium atoms are introduced into the molecule through specific reactions that replace hydrogen atoms with deuterium.

Industrial production methods for this compound are similar to those for indinavir, with additional steps for deuterium incorporation. These methods ensure high purity and consistency of the final product .

化学反応の分析

Indinavir-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of this compound.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

科学的研究の応用

Scientific Research Applications

  • Quantitative Analysis in Pharmacokinetics
    • Internal Standardization : Indinavir-d6 is employed as an internal standard for the quantification of indinavir in biological matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This application is vital for therapeutic drug monitoring and optimizing dosages in clinical settings .
    • Therapeutic Drug Monitoring : Accurate measurement of indinavir levels in plasma is crucial for assessing therapeutic efficacy and safety. This compound allows researchers to monitor plasma concentrations effectively, ensuring that patients receive appropriate dosages to avoid toxicity and resistance development .
  • Mechanistic Studies
    • Unbinding Pathways Analysis : Research has utilized this compound to reconstruct unbinding pathways from HIV protease. Understanding these pathways is essential for designing more effective inhibitors and improving treatment outcomes against HIV . The study highlighted that the interaction profiles of Indinavir with different proteases can inform the development of next-generation antiviral therapies.
  • Clinical Case Studies
    • Nephrolithiasis Cases : Clinical observations have documented cases of nephrolithiasis associated with indinavir therapy. This compound can be used to trace pharmacokinetic profiles in patients experiencing adverse effects, providing insights into drug solubility and crystallization issues that may lead to kidney stone formation .

Table 1: Summary of Pharmacokinetic Studies Using this compound

Study ReferenceMethodologyKey Findings
LC-MS/MSEffective quantification of indinavir levels
Molecular DynamicsInsights into unbinding pathways
Clinical ObservationsCorrelation between plasma concentration and nephrolithiasis risk

Table 2: Comparative Efficacy of Antiretroviral Combinations Including Indinavir

Study NameTreatment GroupsResults
Study 035Indinavir monotherapy vs. triple therapyTriple therapy significantly reduced viral load
ACTG 320AZT + Lamivudine vs. AZT + Lamivudine + IndinavirHigher CD4 counts in triple therapy group

作用機序

Indinavir-d6, like indinavir, inhibits the HIV viral protease enzyme. This enzyme is essential for the cleavage of the viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the formation of immature, noninfectious viral particles .

類似化合物との比較

Indinavir-d6 can be compared with other protease inhibitors such as:

This compound is unique due to its deuterated form, which provides advantages in mass spectrometry analysis, making it a valuable tool in research and pharmaceutical development .

生物活性

Indinavir-d6 is a deuterated form of indinavir, an antiretroviral medication primarily used in the treatment of HIV-1 infections. This compound functions as a protease inhibitor, effectively blocking the HIV protease enzyme, which is crucial for the maturation of viral particles. The biological activity of this compound has been studied extensively, particularly regarding its efficacy, selectivity, and associated side effects.

This compound inhibits the HIV-1 protease by binding to its active site, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition results in the production of immature, non-infectious viral particles. The compound exhibits a high affinity for HIV-1 protease with a KiK_i value of approximately 0.358 nM, indicating its potency against this target .

Selectivity and Potency

This compound shows selective inhibition against HIV-1 compared to HIV-2 and other human proteases. The selectivity index highlights its effectiveness at inhibiting HIV-1 protease while minimizing impact on human enzymes such as cathepsin D and renin . The following table summarizes key biological activity metrics:

Parameter Value
HIV-1 Protease KiK_i 0.358 nM
HIV-2 Protease KiK_i 3.316 nM
IC95 (HIV-1) 12-100 nM
Selectivity High

In Vitro Studies

In cell-based assays, this compound has demonstrated significant antiviral activity against various HIV-1 strains. Studies indicate that concentrations between 25 nM and 50 nM are effective in halting the spread of HIV-infected cells . Moreover, research indicates that indinavir can disrupt critical signaling pathways involved in viral replication, such as ERK1/2 and p38 MAPK pathways .

Nephrolithiasis

One notable adverse effect associated with indinavir therapy is nephrolithiasis (kidney stones). A study reported that the incidence of this condition among patients taking indinavir can be as high as 43.2% . The formation of crystals occurs due to reduced solubility at urine pH levels above 5.5, leading to significant clinical complications including acute renal failure in some cases .

Long-Term Effects

A case study highlighted a patient who developed indinavir-induced nephrolithiasis 3.5 years after discontinuation of therapy, underscoring the long-term risks associated with this drug even after cessation . This emphasizes the need for ongoing monitoring in patients previously treated with indinavir.

Research Findings

Recent studies have explored potential repurposing of this compound for other viral infections, including SARS-CoV-2. In silico docking studies suggest that it may inhibit SARS-CoV-2's main protease (3CLpro), indicating a broader antiviral potential .

特性

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1/i9D,12D,15D,21D,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCZFGXHXORBI-JYVVPHGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675974
Record name (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185897-02-3
Record name (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Indinavir-d6 used in pharmacokinetic studies instead of directly measuring Indinavir?

A1: this compound, a stable isotope-labeled form of Indinavir, is co-administered with Indinavir to enable simultaneous measurement of both compounds in biological samples like plasma. This approach, known as the stable isotope administration technique, allows researchers to differentiate between the administered drug and any pre-existing drug or metabolites in the body [, ]. This differentiation is crucial for accurately determining Indinavir's pharmacokinetic parameters, such as bioavailability and absorption rate, which can be influenced by factors like first-pass metabolism and drug-drug interactions.

Q2: How does the use of this compound help elucidate the nonlinear pharmacokinetics of Indinavir?

A2: Research shows that Indinavir exhibits nonlinear pharmacokinetics, meaning its concentration in the body doesn't increase proportionally with dose []. By using this compound as an intravenous tracer alongside oral Indinavir, researchers can disentangle the contributions of absorption and systemic elimination to the observed nonlinearity. The study cited demonstrated that the bioavailability of Indinavir remained high (60-65%) even at higher doses, implying that saturation of first-pass metabolism wasn't the primary cause of the nonlinearity []. This finding suggests that nonlinear processes occurring in the systemic circulation, such as saturable protein binding or elimination pathways, are likely responsible for Indinavir's unique pharmacokinetic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。